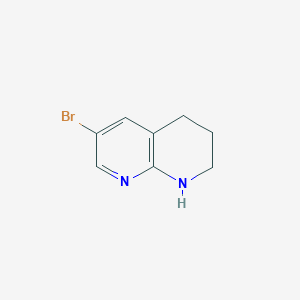

6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine

Description

The exact mass of the compound 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-1,2,3,4-tetrahydro-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2/c9-7-4-6-2-1-3-10-8(6)11-5-7/h4-5H,1-3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVYOPQIKOHSBSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(NC1)N=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80591623 | |

| Record name | 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1023813-80-0 | |

| Record name | 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine chemical properties

An In-Depth Technical Guide to 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document delves into its core chemical and physical properties, established synthesis methodologies, and its reactivity, with a particular focus on its utility as a versatile synthetic intermediate. We explore its application as a foundational building block for developing complex molecules, including kinase inhibitors, by leveraging the strategic placement of the bromine atom for cross-coupling reactions. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical, field-proven insights into the handling and application of this important scaffold.

Introduction: The Significance of the Tetrahydro-1,8-Naphthyridine Scaffold

The 1,8-naphthyridine nucleus is a "privileged scaffold" in medicinal chemistry, a class of molecular frameworks that are capable of binding to multiple biological targets.[1][2][3] First identified in the late 19th century, this heterocyclic system has become the foundation for numerous therapeutic agents, most notably antibacterial drugs like nalidixic acid and enoxacin.[4][5]

The partial saturation of one of the pyridine rings to form the 1,2,3,4-tetrahydro-1,8-naphthyridine structure introduces critical changes to the molecule's properties. This modification imparts a three-dimensional character and conformational flexibility, which is often crucial for optimizing interactions with biological targets.[4] These scaffolds have been successfully employed as arginine mimetics in the development of integrin inhibitors, demonstrating their value in creating sophisticated therapeutic candidates.[6] The introduction of a bromine atom at the 6-position, as in the title compound, creates a versatile synthetic handle, enabling a wide array of chemical transformations and making it a highly valuable building block for combinatorial chemistry and targeted drug design.[4]

Physicochemical and Structural Properties

6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine is a bicyclic framework with the molecular formula C8H9BrN2.[4] The saturation of the 1,2,3,4-positions distinguishes it from its fully aromatic parent, creating a more flexible molecular structure.[4] The bromine substituent at the 6-position introduces significant electronic and steric effects that are pivotal to its chemical behavior and reactivity patterns.[4]

| Property | Value | Source |

| IUPAC Name | 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine | [4] |

| CAS Number | 1023813-80-0 | [4][7] |

| Molecular Formula | C8H9BrN2 | [4] |

| Molecular Weight | 213.08 g/mol | [4] |

| Appearance | Light yellow to brown solid | [8] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [8] |

| Predicted pKa | 2.80 ± 0.20 | [8] |

Synthesis and Methodologies

The synthesis of 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine is most commonly achieved through the electrophilic bromination of the 1,2,3,4-tetrahydro-1,8-naphthyridine precursor. The electron-donating nature of the saturated ring's amine activates the adjacent aromatic ring, directing the bromination to the 6-position.

Workflow: Synthesis via Electrophilic Bromination

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis via NBS Bromination

This protocol describes a representative method for the synthesis of the target compound.

-

Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1,2,3,4-tetrahydro-1,8-naphthyridine (1.0 eq) in anhydrous acetonitrile.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer three times with dichloromethane (DCM).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel to yield the final product.

Chemical Reactivity and Derivatization

The synthetic utility of 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine stems primarily from the reactivity of the C-Br bond. This site serves as an anchor point for introducing molecular diversity through various metal-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery.

Key Reaction: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. In this context, it allows for the coupling of various aryl or heteroaryl boronic acids at the 6-position of the naphthyridine scaffold, enabling the rapid synthesis of a library of analogues for structure-activity relationship (SAR) studies.

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol provides a general procedure for coupling an arylboronic acid to the title compound.

-

Setup: To a reaction vial, add 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(dppf)Cl2 (0.05 eq), and a base such as potassium carbonate (2.5 eq).[9]

-

Solvent Addition: Add a mixture of a suitable organic solvent (e.g., 1-propanol or dioxane) and water.

-

Inerting: Seal the vial and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

-

Heating: Heat the reaction mixture to 90-100 °C for 8-16 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

-

Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous phase with ethyl acetate. Combine the organic layers, dry over sodium sulfate, concentrate, and purify via column chromatography to obtain the coupled product.

Applications in Research and Drug Development

6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine is not typically an active pharmaceutical ingredient itself but rather a crucial intermediate. Its value lies in its ability to serve as a foundational scaffold for building more complex and potent molecules.

-

Kinase Inhibitors: The compound is a valuable building block for the synthesis of kinase inhibitors.[4] By functionalizing the 6-position, researchers can design molecules that fit into the ATP-binding pocket of specific kinases, thereby modulating signaling pathways implicated in diseases like cancer and inflammatory disorders.[4]

-

Antimicrobial Agents: The broader 1,8-naphthyridine class is well-known for its antimicrobial properties.[10] Derivatives synthesized from this bromo-intermediate can be screened for activity against various bacterial and fungal strains.

-

CNS-Active Compounds: The 1,8-naphthyridine scaffold has been explored for its potential to treat neurodegenerative disorders and depression.[1][2] This intermediate provides a route to novel analogues for CNS drug discovery programs.

Role in Drug Discovery Pipeline

Caption: The role of the title compound in a typical drug discovery workflow.

Safety and Handling

Proper handling of 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine is essential due to its potential hazards. Adherence to standard laboratory safety protocols is mandatory.

GHS Hazard Information

| Hazard Class | Hazard Statement | GHS Code | Source |

| Acute Toxicity (Oral) | Harmful if swallowed | H302 | [7] |

| Acute Toxicity (Dermal) | Harmful in contact with skin | H312 | [7] |

| Acute Toxicity (Inhalation) | Harmful if inhaled | H332 | [7] |

| Skin Corrosion/Irritation | Causes skin irritation | H315 | [7][11] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | [7][11] |

| STOT - Single Exposure | May cause respiratory irritation | H335 | [7][11] |

Recommended Precautionary Measures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[11]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[7][11] Wash hands and skin thoroughly after handling.

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[8][11] If on skin, wash with plenty of soap and water.[11] If inhaled, move the person to fresh air.[11] Seek medical attention if symptoms persist.

Conclusion

6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine is a strategically important heterocyclic building block. Its unique combination of a flexible, three-dimensional saturated ring and a reactive bromine handle on the aromatic portion makes it an exceptionally valuable tool for medicinal chemists. Its utility in the synthesis of kinase inhibitors and other potential therapeutic agents underscores its significance in modern drug discovery. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety practices, enables researchers to fully leverage the potential of this versatile scaffold in the creation of novel and impactful molecules.

References

-

Convenient Synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline and 3-Methoxy-1,2,3,4-tetrahydro-[8][12]-naphthyridine via Reductive Amination of Schiff's Bases. (2009). Taylor & Francis Online. Retrieved January 4, 2026, from [Link]

-

Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). ACS Publications. Retrieved January 4, 2026, from [Link]

-

Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. (2016). Beilstein Journals. Retrieved January 4, 2026, from [Link]

-

Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. (2004). ACS Publications. Retrieved January 4, 2026, from [Link]

-

1,8-Naphthyridine. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]

-

Antimicrobial Activity of Naphthyridine Derivatives. (2021). MDPI. Retrieved January 4, 2026, from [Link]

-

1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. (2021). Future Medicinal Chemistry. Retrieved January 4, 2026, from [Link]

-

1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (2016). Archiv der Pharmazie. Retrieved January 4, 2026, from [Link]

-

1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. (2020). Mini-Reviews in Medicinal Chemistry. Retrieved January 4, 2026, from [Link]

Sources

- 1. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine | 1023813-80-0 | Benchchem [benchchem.com]

- 5. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]

- 6. BJOC - Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach [beilstein-journals.org]

- 7. synquestlabs.com [synquestlabs.com]

- 8. 1,5-Naphthyridine, 6-bromo-1,2,3,4-tetrahydro- | 1219022-46-4 [amp.chemicalbook.com]

- 9. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial Activity of Naphthyridine Derivatives [mdpi.com]

- 11. aksci.com [aksci.com]

- 12. PubChemLite - 6-bromo-3-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine (C9H11BrN2) [pubchemlite.lcsb.uni.lu]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Definitive Structural Analysis of a Key Heterocyclic Scaffold.

This in-depth technical guide provides a comprehensive walkthrough for the structural elucidation of 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine, a heterocyclic compound of significant interest in medicinal chemistry. The 1,8-naphthyridine core is a recognized privileged scaffold, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a bromine atom and a partially saturated ring modifies the electronic and conformational properties of the parent scaffold, making a precise structural determination paramount for understanding its structure-activity relationships (SAR) and for the rational design of new therapeutic agents.

This guide is structured as a self-validating workflow, detailing the synergistic application of modern spectroscopic techniques to unequivocally confirm the molecular structure of the title compound. We will delve into the causality behind the selection of each analytical method, interpret the resulting data, and demonstrate how these pieces of evidence interlock to provide an unambiguous structural assignment.

The Analytical Blueprint: A Multi-pronged Approach to Structural Verification

The structural elucidation of a novel or synthesized compound is a systematic process of gathering and interpreting evidence from various analytical techniques. For 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine, a combination of Mass Spectrometry, Infrared Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) techniques provides a robust and definitive confirmation of its structure.

Part 1: Foundational Analysis - Synthesis and Elemental Composition

The journey to structural confirmation begins with the synthesis of the target molecule. A common and effective method for the preparation of 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine involves the direct bromination of the parent 1,2,3,4-tetrahydro-1,8-naphthyridine.[4] This reaction typically utilizes a brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent.

Experimental Protocol: Synthesis

-

Dissolution: Dissolve 1,2,3,4-tetrahydro-1,8-naphthyridine in a suitable solvent (e.g., acetonitrile).

-

Bromination: Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction, and perform an aqueous work-up.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine.

The successful synthesis yields a product with the molecular formula C₈H₉BrN₂, corresponding to a molecular weight of approximately 213.08 g/mol .[4]

Part 2: Spectroscopic Deep Dive - Assembling the Structural Puzzle

With the purified compound in hand, we proceed to the core of the structural elucidation: a multi-faceted spectroscopic analysis.

Mass Spectrometry (MS): The Molecular Weight and Isotopic Signature

Mass spectrometry provides the initial, crucial piece of evidence: the molecular weight of the compound. For 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine, the mass spectrum is expected to show a molecular ion peak [M]⁺. A key confirmatory feature is the presence of a characteristic isotopic pattern for bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[5][6] This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity, separated by two mass-to-charge units.

| Parameter | Expected Value | Interpretation |

| Molecular Ion [M]⁺ | m/z ≈ 212 | Corresponds to the molecular weight with the ⁷⁹Br isotope. |

| Isotopic Peak [M+2]⁺ | m/z ≈ 214 | Corresponds to the molecular weight with the ⁸¹Br isotope. |

| Intensity Ratio [M]⁺:[M+2]⁺ | ~1:1 | Confirms the presence of one bromine atom in the molecule.[5][6] |

The fragmentation pattern in the mass spectrum can also offer structural clues. Common fragmentation pathways for halogenated aromatic compounds may involve the loss of the bromine atom or cleavage of the tetrahydro-pyridine ring.[7][8]

Infrared (IR) Spectroscopy: Identifying the Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine is expected to exhibit characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H Stretch | Secondary amine in the tetrahydro-pyridine ring. |

| 3100-3000 | C-H Stretch | Aromatic C-H on the pyridine ring. |

| 2950-2850 | C-H Stretch | Aliphatic C-H in the tetrahydro-pyridine ring. |

| 1600-1450 | C=C and C=N Stretch | Aromatic ring stretching. |

| ~1200 | C-N Stretch | Aromatic and aliphatic C-N bonds. |

| 800-600 | C-Br Stretch | Carbon-bromine bond. |

The presence of these bands provides strong evidence for the key functional moieties within the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information on the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. For 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine, we expect to see signals corresponding to the aromatic protons and the aliphatic protons of the tetrahydro-pyridine ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | Doublet | 1H | H-7 (Aromatic) |

| ~7.0 | Doublet | 1H | H-5 (Aromatic) |

| ~4.5 | Broad Singlet | 1H | N-H (Amine) |

| ~3.4 | Triplet | 2H | H-2 (Aliphatic, -CH₂-N-) |

| ~2.8 | Triplet | 2H | H-4 (Aliphatic, -CH₂-Ar) |

| ~1.9 | Multiplet | 2H | H-3 (Aliphatic, -CH₂-) |

Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions. The coupling between H-5 and H-7 would result in doublets.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-8a (Quaternary) |

| ~148 | C-4a (Quaternary) |

| ~138 | C-7 (Aromatic CH) |

| ~120 | C-5 (Aromatic CH) |

| ~115 | C-6 (Aromatic C-Br) |

| ~45 | C-2 (Aliphatic -CH₂-N-) |

| ~25 | C-4 (Aliphatic -CH₂-Ar) |

| ~22 | C-3 (Aliphatic -CH₂-) |

Note: These are predicted values and require experimental verification.

Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the atoms.

-

COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. For 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine, we would expect to see correlations between H-2, H-3, and H-4, confirming the -CH₂-CH₂-CH₂- spin system in the saturated ring. A correlation between the aromatic protons H-5 and H-7 would also be observed.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This allows for the unambiguous assignment of the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment that reveals long-range (2-3 bond) correlations between protons and carbons. These correlations are instrumental in connecting the different fragments of the molecule. For instance, correlations from the H-4 protons to the aromatic carbons C-4a and C-5 would confirm the fusion of the saturated ring to the pyridine ring at the correct position. Similarly, correlations from the aromatic proton H-5 to the carbon C-4 would further solidify this connection.

Part 3: The Verdict - Final Structure Confirmation

By systematically acquiring and interpreting the data from Mass Spectrometry, IR Spectroscopy, and a comprehensive suite of 1D and 2D NMR experiments, we can definitively confirm the structure of 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine. Each technique provides a unique piece of the puzzle, and their collective evidence forms a self-validating system that leaves no room for ambiguity. This rigorous approach to structural elucidation is fundamental in the field of drug discovery and development, ensuring the foundational accuracy upon which all further biological and medicinal chemistry studies are built.

References

-

Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 767-787. Available from: [Link]

-

Ojha, H., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(13), 1235-1254. Available from: [Link]

-

Prakash, G. A., & Rajendran, S. P. (2003). Synthesis of 6-Phenyl-1,2,3,4-Tetrahydrodibenzo [B,G][1][9] Naphthyridines. Oriental Journal of Chemistry, 19(1). Available from: [Link]

-

Beilstein Journal of Organic Chemistry. Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Available from: [Link]

-

MDPI. Antimicrobial Activity of Naphthyridine Derivatives. Available from: [Link]

-

NIH. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Available from: [Link]

-

RSC Publishing. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Available from: [Link]

-

ACS Publications. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Available from: [Link]

-

ACS Publications. Mass Spectrometric Analysis. Aliphatic Halogenated Compounds. Available from: [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Available from: [Link]

-

ResearchGate. Mass spectrometry of halogen-containing organic compounds. Available from: [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

-

Chemistry LibreTexts. 16.9: Organic Compounds Containing Halogen Atoms. Available from: [Link]

-

ResearchGate. Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 4. 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine | 1023813-80-0 | Benchchem [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine (CAS No. 1023813-80-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine, a heterocyclic building block of significant interest in medicinal chemistry. The document elucidates the compound's core chemical and physical properties, details a representative synthetic pathway, and explores its characteristic spectroscopic signature. Furthermore, this guide delves into the reactivity of the molecule, with a particular focus on its application in palladium-catalyzed cross-coupling reactions, and discusses its emerging role as a valuable scaffold in the design and synthesis of kinase inhibitors for drug discovery.

Introduction: The Significance of the Tetrahydro-1,8-naphthyridine Scaffold

The 1,8-naphthyridine core and its partially saturated derivatives, such as 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine, represent a privileged structural motif in the landscape of modern drug discovery. The bicyclic system, featuring two nitrogen atoms, offers a rigid framework with defined vectors for substituent placement, enabling precise interactions with biological targets. The tetrahydro- portion of the molecule introduces a three-dimensional character, which is increasingly sought after in drug design to enhance selectivity and improve physicochemical properties. The strategic placement of a bromine atom at the 6-position provides a versatile chemical handle for a wide array of synthetic transformations, making it an invaluable intermediate for the construction of diverse compound libraries.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine is essential for its effective utilization in research and development.

| Property | Value | Source |

| CAS Number | 1023813-80-0 | [1] |

| Molecular Formula | C₈H₉BrN₂ | [1] |

| Molecular Weight | 213.08 g/mol | [1] |

| Appearance | Expected to be a solid at room temperature | General Chemical Knowledge |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and methanol | General Chemical Knowledge |

Synthesis and Purification

The primary route to 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine involves the electrophilic bromination of the parent 1,2,3,4-tetrahydro-1,8-naphthyridine scaffold.[1] The choice of brominating agent and reaction conditions is critical to achieve regioselectivity and high yield.

Synthesis Pathway

Caption: Synthesis of the target compound via bromination.

Experimental Protocol: Bromination of 1,2,3,4-tetrahydro-1,8-naphthyridine

Disclaimer: This is a representative protocol based on established chemical principles for the bromination of similar heterocyclic systems. Researchers should conduct their own optimization and safety assessment.

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2,3,4-tetrahydro-1,8-naphthyridine (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Reagent Addition: To the stirred solution, add N-Bromosuccinimide (NBS) (1.0-1.2 equivalents) portion-wise at 0 °C (ice bath). The portion-wise addition helps to control the reaction exotherm.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine as a pure solid.

Spectroscopic Characterization

While specific, publicly available spectra for 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine are not readily found, the expected spectroscopic data can be predicted based on its structure.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to exhibit distinct signals for the aromatic and aliphatic protons.

-

Aromatic Region (δ 7.0-8.0 ppm): Two doublets corresponding to the protons on the pyridine ring. The proton at C5 will likely appear as a doublet, coupled to the proton at C7. The proton at C7 will also be a doublet.

-

Aliphatic Region (δ 1.5-3.5 ppm): Three multiplets corresponding to the protons at C2, C3, and C4 of the tetrahydropyridine ring. The protons on C2 and C4, being adjacent to nitrogen atoms, are expected to be shifted further downfield compared to the C3 protons.

-

N-H Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

-

Aromatic Region (δ 110-160 ppm): Six signals for the carbon atoms of the bicyclic aromatic system. The carbon atom attached to the bromine (C6) will be significantly influenced by the halogen's electronic effects.

-

Aliphatic Region (δ 20-50 ppm): Three signals for the saturated carbons at C2, C3, and C4.

Mass Spectrometry (MS)

The mass spectrum will provide the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): A characteristic isotopic pattern for a bromine-containing compound will be observed, with two peaks of nearly equal intensity at m/z 212 and 214, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

N-H Stretch: A sharp to moderately broad band in the region of 3300-3500 cm⁻¹.

-

C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.

-

C=C and C=N Stretch (Aromatic Ring): Multiple sharp bands in the 1400-1600 cm⁻¹ region.

-

C-Br Stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

Reactivity and Synthetic Applications

The bromine atom at the 6-position of the tetrahydro-1,8-naphthyridine core is the key to its synthetic versatility, enabling a range of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

This reaction allows for the formation of a new carbon-carbon bond by coupling with a boronic acid or ester. This is a powerful method for introducing aryl or heteroaryl substituents at the 6-position.

Caption: Suzuki-Miyaura coupling for C-C bond formation.

Buchwald-Hartwig Amination

This reaction facilitates the formation of a carbon-nitrogen bond, enabling the introduction of a wide variety of primary and secondary amines at the 6-position. This is particularly useful for synthesizing libraries of compounds with diverse amine functionalities.

Caption: Buchwald-Hartwig amination for C-N bond formation.

Applications in Drug Development: A Scaffold for Kinase Inhibitors

The 1,8-naphthyridine scaffold and its derivatives have been extensively explored as core structures in the development of kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The ability to readily diversify the 6-position of the 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine scaffold through reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings allows for the systematic exploration of the chemical space around the core, a key strategy in lead optimization for kinase inhibitor discovery. The nitrogen atoms in the ring system can act as hydrogen bond acceptors, mimicking the hinge-binding motif of many known kinase inhibitors.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its well-defined structure, coupled with the reactive bromine handle, provides a robust platform for the synthesis of diverse and complex molecules. The insights provided in this technical guide are intended to empower researchers and scientists to effectively utilize this compound in their synthetic endeavors, particularly in the pursuit of novel therapeutics targeting kinases and other important biological targets.

References

Sources

The Versatile Scaffold: A Technical Guide to the Biological Activities of 1,8-Naphthyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine core, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry, captivating researchers with its vast therapeutic potential.[1][2] This guide offers an in-depth exploration of the diverse biological activities of 1,8-naphthyridine derivatives, providing technical insights into their mechanisms of action, structure-activity relationships, and the experimental protocols essential for their evaluation.

The 1,8-Naphthyridine Core: A Foundation for Diverse Bioactivity

The unique structural and electronic properties of the 1,8-naphthyridine ring system, characterized by two fused pyridine rings, make it a versatile template for designing novel therapeutic agents.[3] Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, allows for high-affinity binding to a wide array of biological targets. This inherent versatility has led to the development of 1,8-naphthyridine derivatives with a broad spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[4][5]

Anticancer Activity: Targeting the Engines of Malignancy

1,8-Naphthyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[6][7] Their mechanisms of action are multifaceted, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[1][8]

Mechanisms of Anticancer Action

Topoisomerase Inhibition: Certain 1,8-naphthyridine derivatives, such as the clinical candidate voreloxin, function as topoisomerase II inhibitors.[1] By intercalating into DNA and stabilizing the topoisomerase-DNA cleavage complex, these compounds induce DNA double-strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.[1][9]

Kinase Inhibition: A significant number of 1,8-naphthyridine derivatives act as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways implicated in cancer.[8][10] Key kinase targets include:

-

Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers. 1,8-Naphthyridine derivatives have been developed to block the ATP-binding site of EGFR, thereby inhibiting downstream signaling pathways like the RAS-MAPK and PI3K-AKT pathways that drive tumor growth.[1][8]

-

c-Met Kinase: The c-Met receptor tyrosine kinase is another important target in cancer therapy. Inhibitors based on the 1,8-naphthyridine scaffold can block c-Met activation, thereby impeding cancer cell migration, invasion, and angiogenesis.[1]

-

Casein Kinase 2 (CK2): CK2 is a serine/threonine kinase that is often dysregulated in cancer. 1,8-Naphthyridine-based inhibitors of CK2 have shown promise in preclinical studies.[1]

Caption: Kinase inhibition by 1,8-naphthyridine derivatives.

Quantitative Evaluation of Anticancer Activity

The cytotoxic effects of 1,8-naphthyridine derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.

| Compound ID | Modifications from Core Structure | Cell Line | IC₅₀ (µM) | Reference |

| 47 | Halogen substituted 1,8-naphthyridine-3-carboxamide | MIAPaCa | 0.41 | [6][11] |

| K-562 | 0.77 | [6][11] | ||

| 36 | Halogen substituted 1,8-naphthyridine-3-carboxamide | PA-1 | 1.19 | [6][11] |

| 29 | Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl | PA-1 | 0.41 | [6][11] |

| SW620 | 1.4 | [6][11] | ||

| 12 | 1,8-naphthyridine-3-carboxamide derivative | HBL-100 | 1.37 | [7] |

| 17 | 1,8-naphthyridine-3-carboxamide derivative | KB | 3.7 | [7] |

| 22 | 1,8-naphthyridine-3-carboxamide derivative | SW-620 | 3.0 | [7] |

| 10c | 2-phenyl, 3-(substituted pyridin-2-yl) | MCF-7 | 1.47 | [12] |

| 8d | 2-phenyl, 3-(substituted pyrimidin-2-yl) | MCF-7 | 1.62 | [12] |

| 4d | 2-phenyl, 3-(substituted pyrazol-5-yl) | MCF-7 | 1.68 | [12] |

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability.[13][14]

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[15]

-

Compound Treatment: Prepare serial dilutions of the 1,8-naphthyridine derivative in complete growth medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (e.g., medium with DMSO).[15]

-

Incubation: Incubate the plate for a predetermined period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO₂.[15]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[15]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using appropriate software.[13]

Caption: Inhibition of DNA gyrase by 1,8-naphthyridine derivatives.

Spectrum of Antimicrobial Activity

1,8-Naphthyridine derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria. [2][16]Some derivatives have also shown promise as antifungal agents. [2]Furthermore, certain compounds have been shown to potentiate the activity of existing antibiotics, suggesting a role in combating antibiotic resistance. [17]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism. [18][19] Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test bacterium (e.g., to a 0.5 McFarland standard).

-

Serial Dilution: Prepare a two-fold serial dilution of the 1,8-naphthyridine derivative in a liquid growth medium (e.g., Mueller-Hinton broth) in the wells of a 96-well microtiter plate. [1]3. Inoculation: Inoculate each well with the standardized bacterial suspension. [1]4. Controls: Include positive control wells (bacteria with no compound) and negative control wells (broth only) on each plate. [1]5. Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours). [1]6. Reading Results: After incubation, visually inspect the plate for turbidity. The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth. [1]

Antiviral and Anti-inflammatory Activities: Expanding the Therapeutic Horizon

Beyond their well-established anticancer and antimicrobial properties, 1,8-naphthyridine derivatives have also shown potential as antiviral and anti-inflammatory agents.

Antiviral Activity

Derivatives of the 1,8-naphthyridine scaffold have been reported to exhibit activity against a variety of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and Human Cytomegalovirus (HCMV). [1][20]While the precise mechanisms are still under investigation for many of these compounds, this represents a promising avenue for the development of new antiviral therapies.

Anti-inflammatory Activity

Several 1,8-naphthyridine derivatives have demonstrated anti-inflammatory properties. [4][21]This activity is often attributed to the modulation of pro-inflammatory cytokine production. [6][7]For instance, some derivatives have been shown to downregulate the secretion of cytokines by dendritic cells, suggesting a potential role in the treatment of inflammatory and autoimmune diseases. [7][22]

Structure-Activity Relationships (SAR) and Future Directions

The extensive research into 1,8-naphthyridine derivatives has led to a growing understanding of their structure-activity relationships (SAR). [9][23]Key insights include:

-

Substitutions at N-1 and C-7: Modifications at these positions have been shown to significantly influence cytotoxic activity against leukemia cell lines. [11]* C-3 Carboxamides: The introduction of a carboxamide group at the C-3 position, often with a spacer, has yielded compounds with both potent cytotoxicity and anti-inflammatory activity. [7][24]* Halogenation: The presence of halogen substituents on the 1,8-naphthyridine core or on appended aromatic rings can enhance biological activity. [6][11] The continued exploration of the vast chemical space around the 1,8-naphthyridine scaffold, guided by SAR studies and a deeper understanding of their mechanisms of action, holds immense promise for the discovery of next-generation therapeutic agents to address a wide range of unmet medical needs. [1][2]

References

-

Bala, S., et al. (2014). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. [Link]

-

Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. PubMed. [Link]

-

Ochoa-Puentes, C., et al. (2021). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. National Institutes of Health. [Link]

-

Mithula, S., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry. [Link]

-

Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. PubMed. [Link]

-

Antimicrobial Activity of Naphthyridine Derivatives. Scilit. [Link]

-

Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Taylor & Francis Online. [Link]

-

Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. ChemMedChem. [Link]

-

RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. Semantic Scholar. [Link]

-

Antimicrobial Activity of Naphthyridine Derivatives. MDPI. [Link]

-

1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicine. [Link]

-

1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed. [Link]

-

Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. [Link]

-

Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. ResearchGate. [Link]

-

da Silva, A. C. S., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. National Institutes of Health. [Link]

-

Basic protocol to assess preclinical anticancer activity. ResearchGate. [Link]

-

Antimicrobial Activity of Naphthyridine Derivatives. ResearchGate. [Link]

-

1,8-Naphthyridines VI. Synthesis and anti-inflammatory activity of 5-(alkylamino)-N,N-diethylt[1][4][13]riazolo[4,3-a]n[4][11]aphthyridine-6-carboxamides with a new substitution pattern on the triazole ring. PubMed. [Link]

-

1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. PubMed. [Link]

-

Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Europe PMC. [Link]

-

Marketed antibacterials with 1,8-naphthyridine nucleus. ResearchGate. [Link]

-

Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Semantic Scholar. [Link]

- 1, 8 -naphthyridines as kinase inhibitors.

-

The structure–activity relationships for 1,8-naphthyridine derivatives. ResearchGate. [Link]

-

Naphthyridines with Antiviral Activity - A Review. ResearchGate. [Link]

-

Biological Activity of Naturally Derived Naphthyridines. MDPI. [Link]

-

Guideline for anticancer assays in cells. ResearchGate. [Link]

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. National Institutes of Health. [Link]

-

In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. [Link]

-

Reported 1,8‐naphthyridine derivatives as a kinase inhibitor. ResearchGate. [Link]

-

1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. [Link]

-

Antimicrobial Susceptibility Test Kits. Creative Diagnostics. [Link]

-

Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences. [Link]

-

Antimicrobial Susceptibility Testing. Apec.org. [Link]

-

1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Ingenta Connect. [Link]

-

Antibiotic Susceptibility Testing. Testing.com. [Link]

-

Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors. National Institutes of Health. [Link] 42.-[4][11]Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. National Institutes of Health. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 9. benchchem.com [benchchem.com]

- 10. WO2011101069A3 - 1, 8 -naphthyridines as kinase inhibitors - Google Patents [patents.google.com]

- 11. tandfonline.com [tandfonline.com]

- 12. benchchem.com [benchchem.com]

- 13. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Antimicrobial Activity of Naphthyridine Derivatives | Scilit [scilit.com]

- 17. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. integra-biosciences.com [integra-biosciences.com]

- 20. researchgate.net [researchgate.net]

- 21. 1,8-Naphthyridines VI. Synthesis and anti-inflammatory activity of 5-(alkylamino)-N,N-diethyl[1,2,4]triazolo[4,3-a][1,8]naphthyridine-6-carboxamides with a new substitution pattern on the triazole ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural framework, a partially saturated naphthyridine ring system, serves as a versatile scaffold for the development of novel therapeutic agents. The presence and position of the bromine atom can significantly influence the molecule's physicochemical properties and biological activity, making it a key intermediate in the synthesis of targeted therapeutics.[1]

Accurate structural elucidation and purity assessment are paramount in the drug development pipeline. Spectroscopic techniques provide the definitive data required for these purposes. This guide offers a comprehensive overview of the expected spectroscopic data for 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section details the theoretical underpinnings of the technique, predicted data, a robust experimental protocol, and an interpretation of the spectral features.

¹H NMR Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. The chemical shift, multiplicity (splitting pattern), and integration of each signal are used to deduce the structure.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine in a solvent like CDCl₃ would exhibit distinct signals for the aromatic and aliphatic protons. The electron-withdrawing effect of the bromine atom and the nitrogen atoms in the heterocyclic rings will cause the aromatic protons to be deshielded, appearing at higher chemical shifts (downfield).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| H-7 | ~7.5 - 7.8 | Doublet (d) | 1H |

| H-5 | ~7.2 - 7.4 | Doublet (d) | 1H |

| NH (Amine) | ~4.5 - 5.5 | Broad Singlet (br s) | 1H |

| H-2 | ~3.3 - 3.6 | Triplet (t) | 2H |

| H-4 | ~2.7 - 3.0 | Triplet (t) | 2H |

| H-3 | ~1.8 - 2.1 | Multiplet (m) | 2H |

Note: These are predicted values based on the structure and general principles of NMR spectroscopy. Actual experimental values may vary slightly.

Interpretation of the ¹H NMR Spectrum

The two doublets in the aromatic region are indicative of two adjacent protons on the pyridine ring. The downfield shift of H-7 is anticipated due to the deshielding effect of the adjacent nitrogen atom. The aliphatic region is expected to show three distinct signals corresponding to the three methylene groups in the tetrahydro-pyridine ring. The protons on C-2 and C-4 are expected to be triplets due to coupling with the adjacent C-3 protons. The C-3 protons would likely appear as a multiplet from coupling to both C-2 and C-4 protons. The broad singlet for the NH proton is characteristic and its chemical shift can be concentration and solvent dependent.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants.

-

Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal.

Predicted ¹³C NMR Data

The predicted proton-decoupled ¹³C NMR spectrum of 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine would show eight distinct signals, corresponding to the eight carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-8a | ~155 - 160 |

| C-4a | ~145 - 150 |

| C-7 | ~135 - 140 |

| C-5 | ~120 - 125 |

| C-6 | ~110 - 115 |

| C-2 | ~45 - 50 |

| C-4 | ~25 - 30 |

| C-3 | ~20 - 25 |

Note: These are predicted values. The signal for C-6, being directly attached to bromine, will be influenced by the carbon-bromine coupling, though this is often not resolved in standard spectra.

Interpretation of the ¹³C NMR Spectrum

The downfield signals correspond to the sp² hybridized carbons of the aromatic ring. The quaternary carbons (C-8a and C-4a) are typically weaker in intensity. The upfield signals are attributed to the sp³ hybridized carbons of the saturated ring. The chemical shifts are influenced by the proximity to the nitrogen atoms and the bromine substituent.

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.

-

Instrumentation: Utilize a 100 MHz (or higher, corresponding to a 400 MHz proton frequency) NMR spectrometer.

-

Data Acquisition:

-

Acquire a proton-decoupled spectrum to simplify the signals to singlets.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

-

Use a pulse angle of 45-60 degrees and a longer relaxation delay (2-5 seconds) to ensure proper relaxation of quaternary carbons.

-

Collect a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the CDCl₃ solvent peak (δ 77.16 ppm).

-

Workflow for ¹³C NMR Analysis

Caption: Workflow for Mass Spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is a valuable tool for identifying the functional groups present in a compound.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3300 - 3400 | N-H stretch (amine) | Medium |

| 3000 - 3100 | C-H stretch (aromatic) | Medium |

| 2800 - 3000 | C-H stretch (aliphatic) | Medium |

| 1580 - 1620 | C=C and C=N stretch (aromatic ring) | Strong |

| 1450 - 1550 | C=C and C=N stretch (aromatic ring) | Medium |

| 1200 - 1300 | C-N stretch | Medium |

| 1000 - 1100 | C-Br stretch | Medium-Weak |

Interpretation of the IR Spectrum

The presence of a medium intensity band in the 3300-3400 cm⁻¹ region is characteristic of an N-H stretch, confirming the secondary amine in the saturated ring. The bands above 3000 cm⁻¹ are indicative of aromatic C-H stretches, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds. The strong absorptions in the 1450-1620 cm⁻¹ region are characteristic of the aromatic ring vibrations. The C-Br stretch is expected in the fingerprint region and may be difficult to assign definitively without a reference spectrum.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

-

Workflow for IR Spectroscopy Analysis

Caption: Workflow for IR Spectroscopy analysis.

Conclusion

The comprehensive application of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a self-validating system for the structural confirmation and purity assessment of 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine. Each technique offers complementary information that, when combined, allows for an unambiguous assignment of the molecular structure. This guide serves as a foundational resource for researchers, providing the expected spectral data and robust protocols necessary for the confident characterization of this important heterocyclic compound.

References

Sources

The Emerging Therapeutic Landscape of Tetrahydronaphthyridines: A Technical Guide for Drug Discovery Professionals

Abstract

The tetrahydronaphthyridine (THN) scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities and therapeutic potential. This in-depth technical guide provides a comprehensive overview of the evolving landscape of THN derivatives, with a focus on their applications in oncology, infectious diseases, and neurology. We delve into the synthetic strategies, mechanisms of action, structure-activity relationships (SAR), and key experimental protocols pertinent to the discovery and development of novel THN-based therapeutics. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the exploration of this promising class of small molecules.

Introduction: The Tetrahydronaphthyridine Scaffold - A Versatile Core for Therapeutic Innovation

Tetrahydronaphthyridines are a class of heterocyclic compounds characterized by a fused pyridine and dihydropyridine ring system. Their inherent structural rigidity, three-dimensional character, and synthetic tractability have positioned them as attractive scaffolds for the development of novel therapeutic agents. The ability to introduce diverse substituents at multiple positions allows for the fine-tuning of physicochemical properties and biological activities, making the THN core a versatile starting point for lead optimization campaigns. This guide will explore the significant strides made in harnessing the therapeutic potential of tetrahydronaphthyridines across a spectrum of diseases.

Synthetic Strategies: Accessing the Tetrahydronaphthyridine Core

The efficient and modular synthesis of the tetrahydronaphthyridine scaffold is crucial for exploring its chemical space and generating libraries of analogues for biological screening. While classical methods exist, recent advancements have focused on improving efficiency, stereoselectivity, and amenability to library synthesis.

A notable advancement is the development of automated, continuous flow synthesis methods.[1] For instance, a photoredox-catalyzed hydroaminoalkylation (HAA) of halogenated vinylpyridines, followed by an intramolecular SNAr N-arylation, provides a highly modular route to various THN isomers.[1][2] This approach allows for the rapid generation of diverse spirocyclic and α-alkylated THNs from readily available primary amine feedstocks.[1][2]

A key synthetic route to a potent antibacterial tetrahydronaphthyridine spiropyrimidinetrione involves a multi-step sequence starting from readily available materials.[3][4] The synthesis leverages directed metalations to construct a pentasubstituted pyridine ring. A crucial step is the tertiary amino effect reaction (T-reaction), which facilitates the formation of the spirocyclic architecture.[4][5]

The following diagram illustrates a generalized synthetic workflow for accessing the tetrahydronaphthyridine core.

Caption: Generalized workflow for the synthesis of tetrahydronaphthyridines.

Therapeutic Applications of Tetrahydronaphthyridine Derivatives

The unique structural features of tetrahydronaphthyridines have been exploited to design potent and selective modulators of various biological targets, leading to a diverse range of potential therapeutic applications.

Antibacterial Agents: Targeting Bacterial DNA Gyrase

A significant area of investigation for tetrahydronaphthyridine derivatives is in the development of novel antibacterial agents, particularly those targeting bacterial DNA gyrase.[3] DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription.[6] Its inhibition leads to the disruption of DNA synthesis and ultimately bacterial cell death.[6]

One prominent class of tetrahydronaphthyridine-based antibacterial agents is the spiropyrimidinetriones.[5] These compounds share a mechanism of action with fluoroquinolones but exhibit a different mode of inhibition, suggesting they may be effective against fluoroquinolone-resistant strains.[5][7] They work by stabilizing the DNA-gyrase complex in a cleaved state, preventing the re-ligation of DNA strands and leading to lethal double-stranded breaks.[6]

Structure-Activity Relationship (SAR) Insights:

SAR studies on arylfluoronaphthyridine derivatives have revealed key structural features for potent antibacterial activity.[8][9]

-

Position 1: Substitution with a p-fluorophenyl or o,p-difluorophenyl group generally enhances potency.[8]

-

Position 6: A fluorine atom at this position is a common feature in potent analogues.[8]

-

Position 7: The presence of a 3-amino-1-pyrrolidinyl group is often associated with excellent in vitro and in vivo efficacy.[8]

Table 1: Antibacterial Activity of Representative Tetrahydronaphthyridine Derivatives

| Compound ID | Target | In Vitro Potency (MIC) | Reference |

| (-)-1 (Spiropyrimidinetrione) | DNA Gyrase | Potent against S. aureus (including MRSA), S. pneumoniae, S. pyogenes, and H. influenzae | [3][5] |

| Compound 38 (Arylfluoronaphthyridine) | DNA Gyrase | Excellent potency | [8] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

A detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of a tetrahydronaphthyridine derivative is provided below.

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Preparation of Antimicrobial Dilutions:

-

Prepare a stock solution of the tetrahydronaphthyridine compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

-

Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[10]

-

The following diagram illustrates the broth microdilution workflow.

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Anticancer Activity: Dual Mechanisms of Action

Tetrahydronaphthyridine derivatives have demonstrated significant promise as anticancer agents through multiple mechanisms of action, including the induction of apoptosis and the antagonism of the CXCR4 chemokine receptor.

Several studies have shown that tetrahydronaphthyridine and related structures can induce apoptosis in various cancer cell lines.[3][11] The intrinsic apoptotic pathway, which is mitochondria-dependent, is a key target.[3] This pathway is regulated by the Bcl-2 family of proteins, with a balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members determining the cell's fate.[3][12] Tetrahydronaphthyridine derivatives can shift this balance in favor of apoptosis by upregulating Bax and downregulating Bcl-2.[3] This leads to the release of cytochrome c from the mitochondria, which in turn activates caspases, the executioners of apoptosis.[3][12] Specifically, the activation of caspase-3 is a critical step in this cascade, leading to the cleavage of cellular proteins and the characteristic morphological changes of apoptosis.[3]

The following diagram illustrates the intrinsic apoptosis pathway targeted by some tetrahydronaphthyridine derivatives.

Caption: Intrinsic apoptosis pathway modulated by tetrahydronaphthyridines.

The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor that plays a critical role in cancer progression, including tumor growth, metastasis, and angiogenesis.[13] Its endogenous ligand is CXCL12 (also known as SDF-1). The CXCL12/CXCR4 axis is implicated in the trafficking and homing of cancer cells to distant organs.[13] Therefore, antagonizing this interaction is a promising therapeutic strategy.

Tetrahydronaphthyridine derivatives have been developed as potent CXCR4 antagonists.[13][14] By blocking the binding of CXCL12 to CXCR4, these compounds can inhibit cancer cell migration and metastasis.[13] The development of orally bioavailable CXCR4 antagonists is a key objective, as the first-generation antagonist, AMD3100 (Plerixafor), has poor oral bioavailability.[13]

Structure-Activity Relationship (SAR) Insights:

The rational design of tetrahydronaphthyridine-based CXCR4 antagonists has focused on improving drug-like properties.[13][14]

-

Introducing a nitrogen atom into the aromatic portion of the related tetrahydroisoquinoline scaffold to form the tetrahydronaphthyridine core can significantly reduce the inhibition of the CYP2D6 enzyme, a common off-target effect.[13][14]

-

Substitution of the butyl amine side chain with various lipophilic groups can enhance permeability and oral bioavailability.[13][14]

Table 2: Anticancer Activity of Representative Tetrahydronaphthyridine Derivatives

| Compound ID | Mechanism of Action | Target Cell Line | In Vitro Potency (IC₅₀) | Reference |

| Tetrandrine (related alkaloid) | Apoptosis Induction | MDA-MB-231 (Breast Cancer) | Not specified | [3] |

| Compound 30 | CXCR4 Antagonism | - | 24 nM | [13][14] |

| Tryptanthrin derivatives (related) | Topoisomerase II inhibition | Various cancer cell lines | 7.13–30.48 μM | [15] |

| Tetrahydronaphthalene amides (related) | Inhibition of M.tb ATP synthase | M.tb | MIC₉₀ <1 μg/mL | [16] |

Experimental Protocol: CXCR4 Receptor Binding Assay

This protocol describes a competitive binding assay to determine the ability of a tetrahydronaphthyridine derivative to displace a labeled ligand from the CXCR4 receptor.

-

Cell Culture:

-

Culture a cell line that endogenously or recombinantly expresses the human CXCR4 receptor (e.g., CEM T-cells).

-

-

Assay Setup:

-

Prepare serial dilutions of the test tetrahydronaphthyridine compound.

-

In a 96-well plate, combine the cell suspension, a fixed concentration of a fluorescently or radiolabeled CXCR4 ligand (e.g., labeled CXCL12), and the test compound dilutions.

-

Include control wells with no test compound (maximum binding) and wells with a high concentration of an unlabeled known CXCR4 antagonist (non-specific binding).

-

-

Incubation and Detection:

-

Incubate the plate to allow for competitive binding to reach equilibrium.

-

Wash the cells to remove unbound ligand.

-

Measure the amount of bound labeled ligand using an appropriate detection method (e.g., flow cytometry for fluorescent ligands, scintillation counting for radioligands).

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

The following diagram outlines the CXCR4 competitive binding assay workflow.

Caption: Workflow for CXCR4 Competitive Binding Assay.

Antiviral Activity: Targeting Viral Entry and Replication

The tetrahydronaphthyridine scaffold has also been explored for its antiviral properties, with notable activity against human immunodeficiency virus (HIV) and human cytomegalovirus (HCMV).

As potent CXCR4 antagonists, tetrahydronaphthyridine derivatives can block the entry of T-tropic (X4) strains of HIV-1 into host cells.[13] CXCR4 is a coreceptor for these HIV strains, and its blockade prevents the virus from fusing with the cell membrane.

Furthermore, certain 1,6-naphthyridine derivatives, which are structurally related to tetrahydronaphthyridines, have demonstrated potent activity against HCMV.[17][18] These compounds appear to have a novel mechanism of action, as they are effective against HCMV strains that are resistant to existing antiviral drugs like ganciclovir.[17][18] The timing of drug addition experiments suggests that these compounds act at both the early and late stages of viral replication.[17][18]

Table 3: Antiviral Activity of Representative Tetrahydronaphthyridine and Related Derivatives

| Compound ID | Virus | Mechanism of Action | In Vitro Potency (IC₅₀) | Reference |

| Compound 30 | HIV-1 (T-tropic) | CXCR4 Antagonism | 7 nM | [14] |

| Compound A1 (1,6-Naphthyridine) | HCMV | Inhibition of viral replication | 39- to 223-fold lower than ganciclovir | [18] |

Neuroprotective Potential: Modulating Neuronal Signaling